molecular formula C14H12ClNO3S B2448084 N-(3-acetylphenyl)-2-chlorobenzenesulfonamide CAS No. 338966-22-6

N-(3-acetylphenyl)-2-chlorobenzenesulfonamide

Cat. No.: B2448084
CAS No.: 338966-22-6
M. Wt: 309.76
InChI Key: MUPYQIGKCVOPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-chlorobenzenesulfonamide is a compound that belongs to the class of sulfonamides, which are widely known for their diverse applications in medicinal chemistry. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a chlorine atom on a benzene ring, and a sulfonamide group. Sulfonamides are known for their antimicrobial properties and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-chlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-10(17)11-5-4-6-12(9-11)16-20(18,19)14-8-3-2-7-13(14)15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPYQIGKCVOPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-chlorobenzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 2-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. The purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-chlorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Mechanism of Action
N-(3-acetylphenyl)-2-chlorobenzenesulfonamide exhibits significant antimicrobial properties against various bacterial strains. The compound's mechanism is primarily attributed to its ability to inhibit bacterial cell wall synthesis and disrupt cellular functions.

Case Studies

  • Study on Gram-Positive Bacteria (2024) : This study evaluated the antimicrobial efficacy against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively, indicating potent activity against these pathogens.
  • Broad-Spectrum Antimicrobial Effects (2021) : In a broader screening, this compound was tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness, particularly against Escherichia coli and Candida albicans. The results suggested that structural modifications could enhance activity against specific strains .
Bacterial StrainMIC (µg/mL)Reference Year
Staphylococcus aureus322024
MRSA642024
Escherichia coli482021
Candida albicans502021

Anticancer Properties

In Vitro Studies
The anticancer potential of this compound has been evaluated in various human cancer cell lines. The compound has shown promising results in inducing apoptosis and inhibiting cell proliferation.

Key Findings

  • Cytotoxicity Against Cancer Cell Lines (2023) : A study reported that the compound exhibited significant cytotoxic effects on HeLa (cervical), MCF-7 (breast), and HCT-116 (colorectal) cancer cells, with IC50 values ranging from 15 µM to 36 µM. The mechanism involved the induction of apoptosis, as evidenced by increased annexin V staining in treated cells .
  • Mechanistic Insights : Further investigations revealed that the compound's anticancer activity is linked to its ability to inhibit cyclooxygenase-2 (COX-2), a target implicated in tumor progression and inflammation. This inhibition was associated with reduced prostaglandin E2 levels, contributing to decreased tumor growth .
Cancer Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF-720COX-2 inhibition
HCT-11636Apoptosis induction

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties, particularly in models of acute inflammation.

Research Findings

  • Inflammation Model Study (2025) : In this study, the compound was tested on lipopolysaccharide-stimulated macrophages, resulting in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls. This suggests potential therapeutic benefits in inflammatory diseases .

Summary of Applications

The applications of this compound can be summarized as follows:

Application TypeTarget Organism/Cell LineObserved Effect
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialMRSAMIC = 64 µg/mL
AnticancerHeLaIC50 = 15 µM
AnticancerMCF-7IC50 = 20 µM
Anti-inflammatoryMacrophagesTNF-alpha reduction by ~50%

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

N-(3-acetylphenyl)-2-chlorobenzenesulfonamide is unique due to the presence of both an acetyl group and a chlorine atom, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .

Biological Activity

N-(3-acetylphenyl)-2-chlorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H10_{10}ClN1_{1}O2_{2}S
  • Molecular Weight : 281.74 g/mol

This compound functions primarily through the inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing the growth and replication of bacterial cells by disrupting their ability to synthesize nucleic acids.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity against various bacterial strains. The compound has been shown to be effective against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the specific strain tested. For instance, studies have reported effective inhibition against Staphylococcus aureus and Escherichia coli.

Bacterial StrainActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Methicillin-resistant S. aureus (MRSA)Moderate

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound induces apoptosis in various cancer cell lines, including cervical HeLa and gastric adenocarcinoma AGS cells. The mechanism involves triggering cell cycle arrest and activating caspases, which are crucial for apoptosis.

  • IC50_{50} Values : The IC50_{50} values for the compound against different cancer cell lines ranged from 0.89 to 9.63 µg/mL, indicating potent cytotoxicity at relatively low concentrations .

Case Studies

  • Study on Anticancer Effects : A study assessing the effects of this compound on AGS cells showed a significant increase in late apoptotic cells at concentrations as low as 5 µg/mL. At 10 µg/mL, late apoptotic and dead cells increased to approximately 50% .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various sulfonamides, including this compound, revealing that it effectively inhibited the growth of MRSA and other pathogenic strains. The results emphasized the need for further investigation into its clinical applications as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption in the gastrointestinal tract with widespread distribution in body tissues. It undergoes hepatic metabolism and is primarily excreted via urine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.